molecular formula C8H16O3 B012891 3-Methoxy-3-methylbutyl Acetate CAS No. 103429-90-9

3-Methoxy-3-methylbutyl Acetate

Cat. No. B012891
M. Wt: 160.21 g/mol
InChI Key: RYNQKSJRFHJZTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar ester compounds often involves catalytic processes or reactions with radicals. For instance, the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes can lead to the formation of related ester compounds with high selectivity, demonstrating the versatility of ester synthesis methods in organic chemistry (Rucklidge, Morris, & Cole-Hamilton, 2005).

Molecular Structure Analysis

The molecular structure of esters can be characterized using spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography for precise structural details. For example, an ester compound was thoroughly investigated, revealing intricate details about its molecular arrangement and interactions within crystals (Mao et al., 2015).

Chemical Reactions and Properties

Esters undergo various chemical reactions, including reactions with OH radicals. The reaction kinetics and product formation from such interactions are essential for understanding the chemical behavior of esters in different environments. Studies have identified specific reaction products and yields from the OH radical-initiated reactions of related compounds, illustrating the complex reaction pathways and potential applications of esters (Aschmann, Arey, & Atkinson, 2011).

Physical Properties Analysis

The physical properties of esters, such as solubility, are crucial for their application in various industries. Research on the solubilities of similar compounds under different conditions provides insights into their behavior in solvents, which is vital for process design and application in industries like paint and detergent manufacturing (Li, Zheng, Dong, & Xiong, 2014).

Chemical Properties Analysis

The chemical properties of esters, including reactivity and stability, are influenced by their molecular structure. Detailed studies involving quantum chemical calculations and spectroscopic analyses offer valuable information on the electronic properties and reaction mechanisms of esters. These insights contribute to the development of new chemical processes and the optimization of existing ones for industrial applications (Espinoza-Hicks et al., 2012).

Scientific Research Applications

  • Environmental Science : The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals, closely related to 3-Methoxy-3-methylbutyl Acetate, produces compounds like acetone and methyl acetate, indicating its role in atmospheric chemistry and potentially in the formation of greenhouse gases (Aschmann, Arey, & Atkinson, 2011).

  • Sustainable Chemistry : 3-methoxybutan-2-one, another similar compound, shows promise as a sustainable, bio-based alternative to chlorinated solvents, demonstrating low peroxide forming potential and negative mutagenicity tests, which could be relevant for the applications of 3-Methoxy-3-methylbutyl Acetate as well (Jin et al., 2021).

  • Astrophysics : The efficient production of methyl acetate and its isotopomers in both gas and ice phases in interstellar media may aid in their detection in regions where similar compounds have been observed, suggesting a possible relevance in astrophysical contexts (Das et al., 2015).

  • Biomedical Applications : Methylated agar, prepared from acetylated agar, a process similar to the acetylation in 3-Methoxy-3-methylbutyl Acetate, has a homogeneous structure and constant methoxyl content, making it a promising material for biomedical applications (Percival, Munro, & Somerville, 1937).

  • Neurotransmitter Research : Compounds like 3-O-methyldopa, related to 3-Methoxy-3-methylbutyl Acetate, have been studied as new precursors of dopamine, indicating potential roles in neurotransmitter production and neuronal excitability (Bartholini, Kuruma, & Pletscher, 1971).

  • Fluorescence and Analytical Chemistry : 6-Methoxy-4-quinolone, a novel stable fluorophore with strong fluorescence in a wide pH range, has been developed for biomedical analysis and fluorescent labeling reagents. This indicates the potential of methoxy derivatives, like 3-Methoxy-3-methylbutyl Acetate, in analytical chemistry (Hirano et al., 2004).

properties

IUPAC Name

(3-methoxy-3-methylbutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(9)11-6-5-8(2,3)10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNQKSJRFHJZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145852
Record name 1-Butanol, 3-methoxy-3-methyl-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methylbutyl Acetate

CAS RN

103429-90-9
Record name 1-Butanol, 3-methoxy-3-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103429-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-3-methylbutyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 3-methoxy-3-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanol, 3-methoxy-3-methyl-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-3-methylbutyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHOXY-3-METHYLBUTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Takeuchi, T Takigawa, Y Kawasumi… - Journal of …, 2007 - pubs.rsc.org
… Analytical grade reagent MBA, 3-methoxy-3-methylbutyl acetate, dichloromethane and methanol were purchased from Tokyo Kasei Kogyo (Tokyo, Japan). Air sampling adsorbent tubes …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
L Fang, W Wang, Z Dou, J Chen, Y Meng, L Cai, Y Li - LWT, 2023 - Elsevier
Sourdough plays an important role in improving product quality. In this study, single-strain and mixed fermentation of Lactobacillus paracasei LG0260, Lactobacillus plantarum LG1034, …
A Sadeghi, M Ebrahimi, F Hajinia, MS Kharazmi… - Trends in Food Science …, 2023 - Elsevier
Background Investigating the correlation between sourdough (SD) as an ancient fermentation technology and high-throughput meta-omics strategies like foodOmics is interesting and …

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